molecular formula C21H21NO4 B14730441 Apomorphine diacetate CAS No. 6191-56-6

Apomorphine diacetate

Cat. No.: B14730441
CAS No.: 6191-56-6
M. Wt: 351.4 g/mol
InChI Key: PJAGGJPKGNYFJH-QGZVFWFLSA-N
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Description

Apomorphine diacetate is a derivative of apomorphine, a non-ergoline dopamine agonist. It is primarily known for its use in the treatment of Parkinson’s disease due to its ability to stimulate dopamine receptors. This compound is a chemical compound with the molecular formula C21H21NO4 and is characterized by its diacetate ester form .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of apomorphine diacetate typically involves the acetylation of apomorphine. Apomorphine itself can be synthesized through several methods, including the reduction of apocodeine or the demethylation of codeine followed by cyclization. The acetylation process involves reacting apomorphine with acetic anhydride under controlled conditions to form the diacetate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as accelerated solvent extraction and liquid chromatography can enhance the efficiency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Apomorphine diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Apomorphine diacetate has a wide range of applications in scientific research:

Mechanism of Action

Apomorphine diacetate exerts its effects by stimulating dopamine receptors, particularly D2, D3, and D5 receptors. This stimulation enhances dopaminergic signaling in the brain, which is crucial for motor control. The compound’s action in the caudate-putamen region of the brain is responsible for its therapeutic effects in Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Apomorphine diacetate is unique due to its rapid onset of action and ability to provide quick relief from motor symptoms in Parkinson’s disease. Unlike levodopa, which requires metabolic conversion to dopamine, this compound directly stimulates dopamine receptors, making it effective in acute settings .

Properties

CAS No.

6191-56-6

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

[(6aR)-11-acetyloxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-yl] acetate

InChI

InChI=1S/C21H21NO4/c1-12(23)25-18-8-7-15-11-17-19-14(9-10-22(17)3)5-4-6-16(19)20(15)21(18)26-13(2)24/h4-8,17H,9-11H2,1-3H3/t17-/m1/s1

InChI Key

PJAGGJPKGNYFJH-QGZVFWFLSA-N

Isomeric SMILES

CC(=O)OC1=C(C2=C(C[C@@H]3C4=C(CCN3C)C=CC=C42)C=C1)OC(=O)C

Canonical SMILES

CC(=O)OC1=C(C2=C(CC3C4=C(CCN3C)C=CC=C42)C=C1)OC(=O)C

Origin of Product

United States

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